molecular formula C7H4F3N3O B1411068 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one CAS No. 1613150-00-7

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Cat. No.: B1411068
CAS No.: 1613150-00-7
M. Wt: 203.12 g/mol
InChI Key: IUTDVBUPXJXUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Triazolopyridinone Derivatives

The triazolopyridinone scaffold emerged as a structurally unique heterocyclic system in the mid-20th century, with early reports focusing on its potential in psychopharmacology. The antidepressant trazodone, first synthesized in 1966, marked the first therapeutic application of a triazolopyridinone derivative, demonstrating the scaffold's capacity for central nervous system modulation. Subsequent developments in the 1980s–1990s expanded its utility through targeted modifications, such as the introduction of electron-withdrawing groups to enhance metabolic stability.

A pivotal advancement occurred in 2020 with the design of multireceptor-targeting triazolopyridinones for antipsychotic applications, where strategic placement of substituents enabled simultaneous modulation of dopaminergic and serotonergic pathways. Recent innovations include the 2024 discovery of high-affinity muscarinic M5 receptor antagonists featuring a 7-trifluoromethyltriazolopyridinone core, demonstrating the scaffold's adaptability for precision neuropharmacology.

Significance of Trifluoromethylated Heterocycles in Chemical Research

The trifluoromethyl group (-CF3) confers unique physicochemical properties through its strong electron-withdrawing nature (+I effect) and lipophilicity enhancement (π-logP increase ≈ 0.7–1.0). In triazolopyridinones, CF3 substitution at the 7-position creates a strategic electronic perturbation:

  • Electronic Effects : Induces a 0.3–0.5 V positive shift in oxidation potential versus unsubstituted analogs
  • Metabolic Stability : Reduces CYP450-mediated N-dealkylation rates by 40–60% in hepatic microsome assays
  • Bioisosteric Utility : Serves as a carbonyl mimic while maintaining aromatic character

Comparative studies show 7-CF3 triazolopyridinones exhibit 3–5× greater membrane permeability than their 7-CH3 counterparts in Caco-2 models, making them particularly valuable for CNS-targeted therapeutics.

Nomenclature and Classification Systems for Triazolopyridines

The International Union of Pure and Applied Chemistry (IUPAC) system specifies numbering and fusion patterns:

Position Fusion Type Example Derivative
[4,3-a] Triazole N1-N2 fused to pyridine C3-C4 7-(Trifluoromethyl)-triazolo[4,3-a]pyridin-3(2H)-one
[1,5-a] Triazole N2-N3 fused to pyridine C1-C2 8-(Trifluoromethyl)-triazolo[1,5-a]pyridin-3(2H)-one

Key nomenclature rules:

  • Prioritize the triazole ring for lowest possible numbering
  • Specify fusion atoms using bracket notation ([4,3-a])
  • Indicate substituents with positional prefixes (7-CF3)

Structural Significance of the Triazolo[4,3-a]Pyridine Scaffold

X-ray crystallographic data (PDB: 4DEH) reveals critical structural features:

  • Planarity : Dihedral angle between triazole and pyridine rings = 3.2° ± 0.5°
  • Hydrogen Bond Capacity : N4 (triazole) acts as hydrogen bond acceptor (d = 2.8–3.1 Å in protein complexes)
  • CF3 Orientation : 7-Trifluoromethyl group adopts equatorial conformation (θ = 112° vs. ring plane)

Quantum mechanical calculations (DFT/B3LYP) show the CF3 group increases electron deficiency at N1 by 18%, enhancing interactions with basic residues in target proteins. This electronic perturbation explains the 7-CF3 derivative's 10× greater affinity for M5 receptors versus 7-H analogs in radioligand binding assays (Ki = 1.2 nM vs. 12 nM).

The scaffold's synthetic versatility is demonstrated by its participation in:

  • Suzuki-Miyaura couplings (C7 position)
  • Buchwald-Hartwig aminations (N2 position)
  • Directed ortho-metalations (C5 position)

Table 1: Comparative Properties of Triazolopyridinone Derivatives

Position Substituent logP μ (Debye) Protein Binding (%)
7 CF3 2.1 4.8 92
7 CH3 1.4 3.2 85
8 CF3 2.3 5.1 94

Properties

IUPAC Name

7-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-13-5(3-4)11-12-6(13)14/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDVBUPXJXUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613150-00-7
Record name 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Procedure Overview:

  • Starting materials: Hydrazines or hydrazide derivatives, substituted carboxylic acids (bearing the trifluoromethyl group), and phosphorus oxychloride (POCl₃) as a dehydrating agent.
  • Reaction conditions: Microwave irradiation at specific temperatures (typically 120–150°C) for short durations (less than 30 minutes).
  • Mechanism: The process involves initial formation of hydrazones or hydrazides, followed by cyclization under microwave conditions facilitated by POCl₃, leading to the fused heterocyclic core.

Example:

A representative synthesis involved reacting hydrazine hydrate with trifluoromethyl-substituted carboxylic acids in the presence of POCl₃ under microwave irradiation, yielding the desired compound with moderate to high efficiency. The reaction sequence is summarized below:

Hydrazine derivative + trifluoromethyl carboxylic acid 
→ [Microwave irradiation with POCl₃]
→ 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Advantages:

  • Reduced reaction time
  • Improved yields compared to classical reflux methods
  • Compatibility with sensitive functional groups

Limitations:

  • Slightly lower yields compared to non-microwave methods in some cases, possibly due to the electron-withdrawing effect of the trifluoromethyl group reducing reactivity.

Classical Dehydration and Cyclization Methods

Traditional synthesis routes involve multi-step procedures, typically starting from hydrazine derivatives and employing dehydrating agents such as phosphorus oxychloride (POCl₃), concentrated hydrochloric acid, or acetic acid under reflux conditions.

Procedure:

  • Step 1: Synthesis of hydrazide or hydrazone intermediates from hydrazine derivatives and appropriate aldehydes or acids.
  • Step 2: Cyclization using dehydrating agents like POCl₃, often under reflux, to form the fused heterocyclic system.
  • Step 3: Purification through recrystallization or chromatography.

Example:

One classical route involves refluxing hydrazine derivatives with substituted pyridine carboxylic acids in POCl₃, which induces dehydration and cyclization to form the target heterocycle. The reaction is often performed at elevated temperatures (~100–150°C) over several hours.

Reaction Scheme:

Hydrazine derivative + substituted pyridine carboxylic acid
→ Reflux with POCl₃
→ this compound

Advantages:

  • Well-established and reproducible
  • Suitable for scale-up

Limitations:

  • Harsh reaction conditions may degrade sensitive functional groups
  • Longer reaction times and higher energy consumption

Alternative Approaches and Recent Innovations

Recent research has explored milder conditions and alternative reagents to improve yields and selectivity:

  • Use of TMS-N₃ (Trimethylsilyl azide): Facilitates rapid cyclization under mild conditions, significantly reducing reaction times (less than 10 minutes at room temperature) and improving yields, especially when combined with triphenylphosphine and DEAD reagents.
  • Solvent optimization: Use of dry DMF or acetonitrile enhances solubility and reaction efficiency.
  • Intramolecular cyclization strategies: Exploiting the intramolecular nature of the reaction to promote rapid formation of the heterocycle with minimal by-products.

Data Summary Table of Preparation Methods

Method Reagents & Conditions Reaction Time Yield Range Advantages Limitations
Microwave-assisted one-pot Hydrazine + trifluoromethyl acids + POCl₃ + microwave <30 min 60–80% Fast, high yield, eco-friendly Equipment-dependent
Classical reflux dehydration Hydrazine derivatives + dehydrating agents (POCl₃) 4–8 hours 50–70% Reproducible, scalable Harsh conditions, longer times
TMS-N₃ mediated cyclization Hydrazine derivatives + TMS-N₃ + triphenylphosphine <10 min 70–90% Mild, rapid, high selectivity Reagent cost, handling azides

Chemical Reactions Analysis

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran, bases such as triethylamine, and catalysts like palladium or rhodium complexes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazolo-pyridines and their derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 7-(trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is its role as an anticancer agent . Research has demonstrated that this compound can inhibit specific kinases that are crucial for cancer cell proliferation and survival. The trifluoromethyl group significantly contributes to its binding affinity and selectivity towards these molecular targets.

  • Mechanism of Action : Studies involving molecular docking and enzyme assays have elucidated the binding mechanisms of this compound with target proteins involved in cancer pathways. These investigations are essential for optimizing its efficacy as a therapeutic agent.

Kinase Inhibition

The compound has shown promise in inhibiting various kinases implicated in different cancers. For instance, it has been evaluated against human cancer cell lines, showcasing potential cytotoxic effects and inhibition of tumor growth.

  • Case Study : In vitro studies have reported that this compound effectively reduced cell viability in specific cancer types by disrupting critical signaling pathways associated with cell survival and proliferation.

Pharmacological Profiling

The pharmacological profile of this compound is being actively explored through various studies aimed at understanding its therapeutic potential beyond oncology. This includes evaluating its effects on other diseases where kinase activity plays a crucial role.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions. For industrial applications, methods such as continuous flow reactors are being explored to enhance yield and minimize environmental impact.

Comparison with Similar Compounds

Key Observations :

  • Position of -CF₃ : The 7-position -CF₃ in the target compound may enhance herbicidal activity compared to 6-CF₃ analogs due to steric and electronic effects on target binding .
  • Sulfonamide Derivatives : Introduction of sulfonamide groups (e.g., piperidin-1-ylsulfonyl) at the 8-position significantly improves antimalarial potency, likely due to enhanced hydrogen bonding with parasite targets .
  • Biological Activity : Trazodone’s chlorophenylpiperazine moiety enables CNS penetration and 5-HT receptor modulation, whereas simpler trifluoromethyl analogs lack this pharmacophore .

Physicochemical Properties

The table below compares melting points, solubility, and spectral

Compound Name Melting Point (°C) Solubility IR/NMR Key Peaks Reference
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Not reported Low (lipophilic) C=O stretch: ~1680 cm⁻¹
8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 284–286 Moderate in DMSO SO₂ asym/sym stretches: 1360, 1150 cm⁻¹
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile Not reported Organic solvents C≡N stretch: ~2200 cm⁻¹
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one (base) 160–165 (sodium salt: 157.3 g/mol) Water-soluble (salt) NH stretch: ~3433 cm⁻¹

Key Observations :

  • Melting Points : Sulfonamide derivatives exhibit higher melting points (e.g., 284–286°C) due to strong intermolecular hydrogen bonding .
  • Solubility : Sodium salts of the base structure (e.g., trazodone intermediates) show improved aqueous solubility, critical for drug formulation .

Antimalarial Activity

Sulfonamide-substituted triazolopyridines demonstrate nanomolar efficacy against Plasmodium falciparum. For example, 12a (8-piperidin-1-ylsulfonyl analog) has an IC₅₀ of 0.12 µM, attributed to sulfonamide interactions with parasite carbonic anhydrase .

Herbicidal Activity

Azafenidin and flumetsulam utilize the triazolopyridine core to inhibit acetolactate synthase (ALS). The -CF₃ group in the target compound may similarly disrupt plant amino acid biosynthesis .

Biological Activity

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound with significant biological activity. This compound is part of the broader class of triazolo-pyridines, which have been studied for their potential therapeutic applications in various fields, including oncology and neurology. The trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C7H4F3N3OC_7H_4F_3N_3O, with a molecular weight of 203.12 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research has indicated that compounds within this class can modulate neurotransmitter systems and exhibit potential antipsychotic properties through their action on metabotropic glutamate receptors (mGluRs) .

Antipsychotic Activity

Recent studies have demonstrated that derivatives of this compound exhibit antipsychotic effects. For instance, one study reported that a related compound showed efficacy in reducing hyperlocomotion in animal models, suggesting potential applications in treating schizophrenia .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. The ability to modulate glutamate signaling pathways suggests that it may help protect neurons from excitotoxicity associated with conditions like Huntington's disease .

Antimicrobial Activity

Compounds structurally related to this compound have also shown antimicrobial activity. The triazole ring system is known for its ability to inhibit fungal cytochrome P450 enzymes, which can lead to effective antifungal treatments .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the triazole and pyridine rings can significantly influence biological activity. For example:

  • Substituents : The introduction of different substituents at specific positions on the triazole or pyridine rings can enhance receptor binding affinity and selectivity.
  • Lipophilicity : Adjusting lipophilicity through structural modifications has been shown to improve metabolic stability and bioavailability .

Case Studies

StudyFindings
Antipsychotic Efficacy A derivative was effective in reducing PCP-induced hyperlocomotion in rats (ED₅₀ = 5.4 mg/kg) .
Neuroprotective Effects Modulation of mGluR pathways showed promise in protecting against excitotoxicity .
Antifungal Activity Demonstrated inhibition of fungal cytochrome P450 enzymes .

Q & A

Q. What are the foundational synthetic routes for 7-(trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one?

The compound can be synthesized via cyclocondensation reactions starting from substituted pyridine precursors. For example, hydrazine derivatives react with trifluoromethyl-substituted pyridines under microwave irradiation (300 W) to form the triazolopyridinone core. Urea or formic acid is often used as a cyclizing agent, with yields optimized by adjusting stoichiometry (e.g., 75% yield with a twofold molar excess of urea) .

Q. What are the key physicochemical properties of this compound?

Reported properties include a melting point range of 230–234°C, density of 1.511 g/cm³, and molecular weight of 135.12 g/mol. Stability is maintained under dry, room-temperature storage, but decomposition may occur under prolonged exposure to moisture or light .

Q. How is the purity and structural integrity of the compound validated?

Purity is typically confirmed via HPLC (>95%) with retention times around 1.95 minutes. Structural characterization employs 1H-NMR^1 \text{H-NMR} (e.g., δ 6.66 ppm for aromatic protons) and mass spectrometry. Crystallographic data (CCDC codes) are available for derivatives, aiding in conformational analysis .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives?

Microwave irradiation (e.g., 300 W, 50-second cycles) accelerates cyclization reactions, reducing side products. For example, 8-(piperidin-1-ylsulfonyl) derivatives achieve 82% yield under these conditions. This method minimizes thermal degradation and enhances regioselectivity .

Q. What strategies address discrepancies in biological activity data for triazolopyridinone derivatives?

Contradictory activity profiles (e.g., in antimalarial vs. CNS targets) may arise from stereoelectronic effects or assay conditions. Computational docking studies (e.g., 5-HT1A_{1A}/5-HT7_7 receptor models) and free-energy perturbation analysis help rationalize structure-activity relationships. Experimental validation via chiral SFC separation (e.g., CHIRALCEL OD-H column) resolves enantiomer-specific effects .

Q. How are nitrosamine impurities detected and controlled in this compound?

Regulatory guidelines (e.g., FDA CDER) recommend LC-MS/MS methods with limits of 37 ng/day for nitrosamine derivatives like 7-nitroso-3-(trifluoromethyl)-tetrahydropyrazine. Accelerated stability studies under acidic/oxidizing conditions identify degradation pathways, while scavengers (e.g., ascorbic acid) mitigate impurity formation .

Q. What computational tools predict the pharmacokinetic behavior of triazolopyridinone derivatives?

Molecular dynamics simulations (e.g., Desmond or GROMACS) model membrane permeability and CYP450 interactions. QSAR studies using descriptors like logP (∼2.1) and polar surface area (∼60 Ų) correlate with bioavailability. In vitro assays (e.g., Caco-2 permeability) validate predictions .

Methodological Considerations

8. Designing assays for enzyme inhibition studies:

  • Step 1: Select target enzymes (e.g., GSK-3β or P2X7 receptors) based on structural homology.
  • Step 2: Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes.
  • Step 3: Validate hits via SPR (KD < 100 nM) and crystallography (e.g., PDB 6XYZ) .

9. Optimizing reaction conditions for scale-up:

  • Parameter tuning: Increase urea stoichiometry (2:1 molar ratio) and solvent polarity (DMF/H2_2O) to enhance cyclization.
  • Workflow: Monitor via inline FTIR for intermediate trapping.
  • Yield improvement: Recrystallize from ethanol/dioxane (4:1) to achieve >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.